![molecular formula C14H15N3OS B2566488 4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine CAS No. 878046-69-6](/img/structure/B2566488.png)
4-[1-(2-Methoxy-ethyl)-1H-indol-3-yl]-thiazol-2-ylamine
Overview
Description
Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . Thiazole is a similar heterocyclic compound, but it contains sulfur and nitrogen in the five-membered ring. The methoxyethyl group is a common substituent in organic chemistry, known for its ether-like properties.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and thiazole rings, along with the methoxyethyl substituent. Techniques like NMR spectroscopy and X-ray crystallography could be used to analyze the structure.Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing indole and thiazole rings are known to undergo a variety of chemical reactions. For instance, indoles can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the indole and thiazole rings, and the methoxyethyl group. For instance, the compound might exhibit the typical aromatic stability of indoles and thiazoles .Scientific Research Applications
Synthesis and Biological Evaluation
A study detailed the synthesis of a series of compounds from the cyclocondensation of ethyl 2-{(2E)-2-((2,5-disubstituted-1H-indol-3-yl) methylene)hydrazine}-5-oxo-5,6-dihydro-4H-1,3,4-thiadiazine-6-carboxylates with thioglycolic acid, involving a catalytic amount of zinc chloride. These compounds, related to the chemical structure , were evaluated for their in vitro antimicrobial activities against various microbial strains, and selected compounds were also tested for their analgesic and anti-inflammatory activities. Some of these Indolyl 4-thiazolidinone analogues demonstrated significant activity towards antimicrobial, analgesic, and anti-inflammatory activities, showcasing potential for further pharmaceutical research and development (Anekal & Biradar, 2017).
Antimicrobial and Antifungal Activity
Another study involved the synthesis of two imino-4-methoxyphenol thiazole derived Schiff bases, which were characterized and tested for their antibacterial and antifungal activities. The results showed that these compounds are moderately active against the tested species of bacteria and fungi, providing insights into the potential use of such derivatives in antimicrobial treatments (Vinusha et al., 2015).
Transformations and Derivative Synthesis
Research into the transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into various derivatives has provided valuable insights into the chemical versatility and potential applications of thiazole compounds. This includes the synthesis of 5-aryl substituted 2-aminothiazolo[5,4-c]pyridine-7-carboxylates and 5-N-amino substituted derivatives, highlighting the potential for generating a wide range of compounds with varying biological activities for further investigation (Albreht et al., 2009).
Novel Compounds with Potential Receptor Activity
A seizure by German custom authorities led to the discovery of novel compounds, including 3-([1,3]-thiazol-2-yl)indoles, with potential cannabinoid receptor activity. This discovery opens up new avenues for the exploration of thiazol-2-ylamine derivatives in the context of receptor-mediated activities and their implications for drug discovery and development (Westphal et al., 2015).
Mechanism of Action
Target of action
Indole derivatives are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and are used as biologically active compounds for the treatment of various disorders in the human body .
Mode of action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets. They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical pathways
Indole derivatives can affect various biochemical pathways. For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .
Result of action
The molecular and cellular effects of indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3OS/c1-18-7-6-17-8-11(12-9-19-14(15)16-12)10-4-2-3-5-13(10)17/h2-5,8-9H,6-7H2,1H3,(H2,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLKSMYBVUOZIB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)C3=CSC(=N3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701327939 | |
Record name | 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641238 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
878046-69-6 | |
Record name | 4-[1-(2-methoxyethyl)indol-3-yl]-1,3-thiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701327939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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